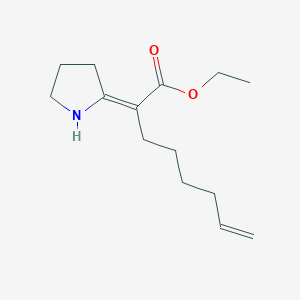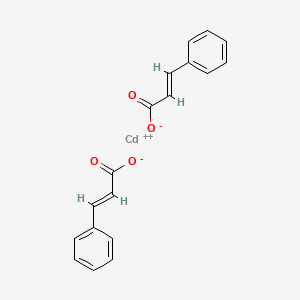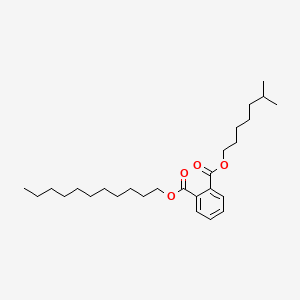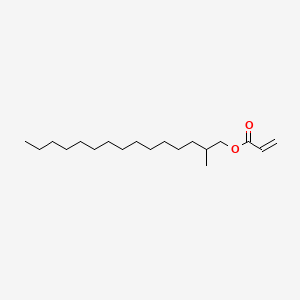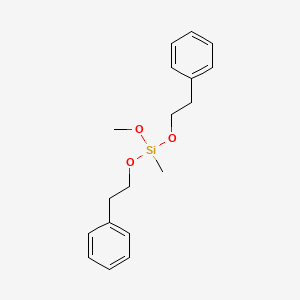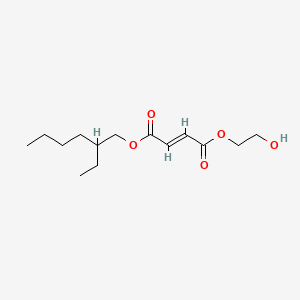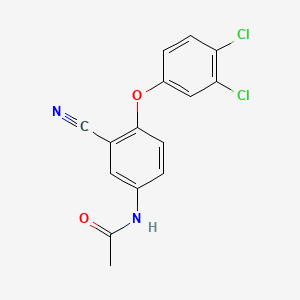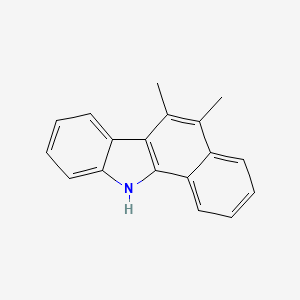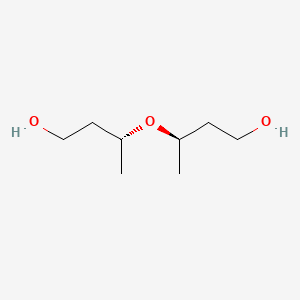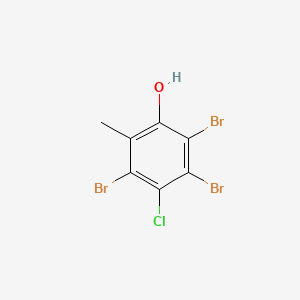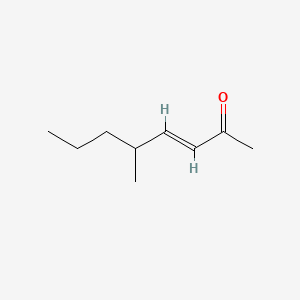
5-Methyloct-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloct-3-en-2-one: is an organic compound with the molecular formula C9H16O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloct-3-en-2-one typically involves the aldol condensation of suitable aldehydes and ketones. One common method is the reaction between 5-methylhexanal and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired enone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The product is then purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyloct-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives. Reagents like Grignard reagents or organolithium compounds are commonly used.
Major Products Formed:
Oxidation: 5-Methyloctanoic acid or 5-Methyloct-3-en-2-ol.
Reduction: 5-Methyloctan-2-ol or 5-Methyloctane.
Substitution: Various substituted enones or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyloct-3-en-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can be used as a probe to investigate enzyme mechanisms and substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of 5-Methyloct-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
3-Octen-2-one: Another enone with a similar structure but differing in the position of the double bond.
5-Methyl-3-octen-2-one: A positional isomer with the same molecular formula but different connectivity.
7-Methyloct-3-en-2-one: A compound with a similar backbone but differing in the position of the methyl group.
Uniqueness: 5-Methyloct-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and methyl group influences its interaction with enzymes and other molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
63468-02-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-5-methyloct-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-8(2)6-7-9(3)10/h6-8H,4-5H2,1-3H3/b7-6+ |
InChI Key |
NECROWMNPAXETR-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC(C)/C=C/C(=O)C |
Canonical SMILES |
CCCC(C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


